molecular formula C20H28N4O2 B5290676 N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide

N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide

Cat. No.: B5290676
M. Wt: 356.5 g/mol
InChI Key: BJTIZICYCMSAEB-UHFFFAOYSA-N
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Description

N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide, also known as MP-10, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and reduce pain in animal models.

Mechanism of Action

The mechanism of action of N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Additionally, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, this compound has been shown to reduce pain and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows researchers to study the effects of inhibiting these targets on various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide, including exploring its potential as a cancer therapy, investigating its neuroprotective effects, and studying its effects on inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown significant potential in various scientific research applications, and further studies are needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide involves several steps, including the reaction of 4-piperidinemethanol with 3-bromomethylbenzoic acid, followed by the reaction of the resulting intermediate with 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine. The final product is obtained through purification and characterization.

Properties

IUPAC Name

N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-3-(piperidin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-24-19(8-11-22-24)18(14-26-2)23-20(25)17-5-3-4-16(13-17)12-15-6-9-21-10-7-15/h3-5,8,11,13,15,18,21H,6-7,9-10,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTIZICYCMSAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(COC)NC(=O)C2=CC=CC(=C2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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